

An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No.: B1301089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and heteroaryl structures.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and a discussion of its significance in research and development.

Physicochemical Properties

The physicochemical properties of **2,4-Dimethoxypyrimidine-5-boronic acid** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₉ BN ₂ O ₄	[1]
Molecular Weight	183.96 g/mol	[1]
Appearance	White to off-white solid/crystalline powder	[1]
Melting Point	113-117 °C	
Solubility	Soluble in DMSO (100 mg/mL)	
Purity (Assay)	Typically available in 90% to >98% purity	[1]
Common Impurities	May contain 5-bromo-2,4-dimethoxypyrimidine and varying amounts of its corresponding anhydride.	[1]
Storage Conditions	Recommended storage at 2-8°C for short-term and -20°C for long-term (up to 3 years for the powder).	
Solution Storage	Stock solutions in solvent should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).	[2]
CAS Number	89641-18-9	[1]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

2,4-Dimethoxypyrimidine-5-boronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-dimethoxypyrimidin-5-yl moiety onto various molecular

scaffolds. Below is a general, representative protocol for a microwave-assisted Suzuki-Miyaura coupling reaction.

Disclaimer: This protocol is a general guideline and may require optimization based on the specific substrate, desired scale, and available laboratory equipment.

Materials:

- **2,4-Dimethoxypyrimidine-5-boronic acid**
- Aryl or heteroaryl halide (e.g., aryl bromide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃])
- Solvent system (e.g., 1,4-dioxane and water)
- Inert gas (Argon or Nitrogen)
- Microwave reactor
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

- Reaction Setup:
 - To a microwave reaction vial, add the aryl halide (1.0 eq), **2,4-Dimethoxypyrimidine-5-boronic acid** (1.0-1.5 eq), and potassium carbonate (2.0-3.0 eq).
 - Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.5-5 mol%).
 - The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon three times).
- Solvent Addition:

- Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
- Microwave-Assisted Reaction:
 - Place the sealed vial into the microwave reactor.
 - Heat the reaction mixture to the desired temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).[3] The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired coupled product.

Characterization:

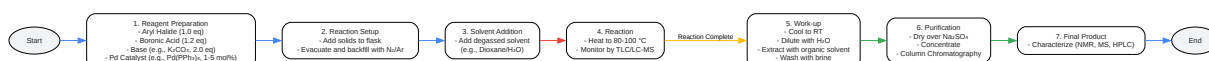
The final product should be characterized using standard analytical techniques, such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using **2,4-Dimethoxypyrimidine-5-boronic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several boron-containing drugs, such as Bortezomib, Ixazomib, and Vaborbactam, receiving FDA approval.[4][5] The pyrimidine scaffold is also a well-established pharmacophore present in a wide array of therapeutic agents.

The use of **2,4-Dimethoxypyrimidine-5-boronic acid** allows for the efficient synthesis of novel pyrimidine-containing compounds. These compounds are of great interest in drug discovery programs targeting a variety of diseases. For instance, pyrimidine derivatives are investigated as kinase inhibitors for anti-cancer therapies.[6] The ability to readily form C-C bonds via Suzuki coupling makes **2,4-Dimethoxypyrimidine-5-boronic acid** a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301089#physicochemical-properties-of-2-4-dimethoxypyrimidine-5-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com